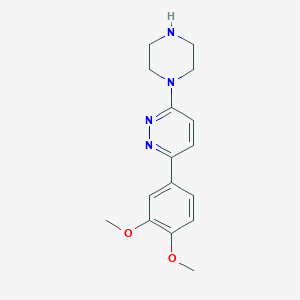![molecular formula C10H12O B2408225 (1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one CAS No. 151717-06-5](/img/structure/B2408225.png)
(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one” is a chemical compound. It’s involved in the liquid-phase hydrogenation of dicyclopentadiene . The process occurs in the presence of a Pd/γ-Al2O3 catalyst (PC-25) in heptane at 76 °C .
Chemical Reactions Analysis
The compound is formed during the liquid-phase hydrogenation of dicyclopentadiene . This reaction proceeds via the intermediate endo-tricyclo[5.2.1.02,6]dec-3-ene .Scientific Research Applications
Chemical Reaction Studies
(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one has been extensively studied for its unique chemical properties and reactions. Research by Klunder et al. (2009) demonstrated its highly strained central double bond, which exhibits exclusive exo-facial selectivity in Michael addition reactions. This property is attributed to the steric and electronic factors imposed by the tricyclic skeleton, impacting the hybridization at the bridgehead positions. The study also observed that the presence of a C8–C9 double bond significantly influences the reactivity of this compound in addition reactions (Klunder, Volkers, & Zwanenburg, 2009).
Medicinal Chemistry
While your request excludes information related to drug use, dosage, and side effects, it's noteworthy that compounds structurally similar to this compound have been explored in medicinal chemistry. For instance, the study by Sun et al. (2004) on eudesmanes from Caragana intermedia, which are structurally related compounds, indicated potential biological activities, such as glucose consumption activity (Sun, Chen, Zhang, & Hu, 2004).
Stereochemistry and Molecular Structure
The stereochemistry and molecular structure of compounds like this compound are of great interest in chemical research. Studies such as that by de Gelder et al. (1998) have detailed the crystal and molecular structure of related compounds, providing insights into their absolute configuration and stereochemical properties (de Gelder, Smits, Ramesh, Bakkeren, & Klunder, 1998).
Synthetic Applications
This compound and its analogs have also found applications in synthetic chemistry. Zhu et al. (1995) described the synthesis of 6-functionalized tricyclodecadienones, expanding the chemical scope of tricyclodecadienone system as a synthetic equivalent of cyclopentadienone (Zhu, Klunder, & Zwanenburg, 1995).
Photochemical Properties
The photochemical properties of tricyclic compounds similar to this compound have been a subject of research. For instance, Childs et al. (1986) investigated the photoisomerization of related compounds, which could have implications in understanding the light-induced reactions of such tricyclic structures (Childs, Duffey, & Mahendran, 1986).
Properties
IUPAC Name |
(1R,2S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-8,10H,3-5H2/t6-,7+,8-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZKBCKGQBZZFM-JIOCBJNQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C3CC2C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-{4-[(pyridin-2-yl)methoxy]phenyl}acetamide](/img/structure/B2408144.png)

![5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2408149.png)

![2-[(4-Methoxyphenyl)methyl]-3-(1-methylpyrazol-4-yl)-1-oxo-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2408151.png)

![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2408153.png)
![5-[2-(2,4-dichlorophenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2408154.png)


![5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid](/img/structure/B2408161.png)


